

Thermodynamic Properties of Butyl Methyl Ether Mixtures: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Butyl methyl ether*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of binary mixtures containing **butyl methyl ether**. Due to its widespread use as a fuel additive and solvent, a significant body of research exists for methyl tert-butyl ether (MTBE), which will be the primary focus of this document. Available data for other isomers, including **n-butyl methyl ether**, **isobutyl methyl ether**, and **sec-butyl methyl ether**, are also presented. This guide is intended to be a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the physicochemical behavior of these mixtures.

Introduction to Butyl Methyl Ether and Its Mixtures

Butyl methyl ether ($C_5H_{12}O$) is an ether with four structural isomers: methyl tert-butyl ether (MTBE), **n-butyl methyl ether**, **isobutyl methyl ether**, and **sec-butyl methyl ether**. These compounds are often blended with other organic solvents, such as alcohols and alkanes, in various industrial applications. Understanding the thermodynamic properties of these mixtures is crucial for process design, optimization, and the development of new applications.

This guide focuses on key thermodynamic properties, including density, viscosity, excess molar volume, excess molar enthalpy, and vapor-liquid equilibria. The data presented is sourced from peer-reviewed scientific literature, and detailed experimental protocols for the measurement of these properties are provided.

Quantitative Data on Butyl Methyl Ether Mixtures

The following tables summarize the available quantitative data for the thermodynamic properties of various **butyl methyl ether** binary mixtures.

Density and Excess Molar Volume

Excess molar volume (V_m^E)

V_m^E

) is a measure of the non-ideal behavior of a liquid mixture. It is calculated from the experimental densities of the pure components and the mixture. A negative

V_m^E

indicates a volume contraction upon mixing, suggesting strong intermolecular interactions or interstitial accommodation of smaller molecules in the structure of the larger molecules.

Conversely, a positive

V_m^E

signifies volume expansion, often due to the disruption of self-associated structures of the pure components.

Table 1: Density (ρ) and Excess Molar Volume (V_m^E)

V_m^E

) of Methyl tert-Butyl Ether (MTBE) + Alcohol Mixtures

Second Component	Temperature (K)	Mole Fraction of MTBE (x_1)	Density ($\text{g}\cdot\text{cm}^{-3}$)	Excess Molar Volume (V_m^E) ($\text{cm}^3\cdot\text{mol}^{-1}$)
Methanol	298.15	0.0 - 1.0	Varies	Negative over the entire composition range[1]
Ethanol	298.15	0.0 - 1.0	Varies	Negative over the entire composition range[1][2]
1-Propanol	298.15	0.0 - 1.0	Varies	Negative over the entire composition range[1]
1-Butanol	293.15	0.0 - 1.0	Varies	Negative over the entire composition range[3]
1-Pentanol	293.15	0.0 - 1.0	Varies	Negative over the entire composition range[3]
1-Hexanol	293.15	0.0 - 1.0	Varies	Negative over the entire composition range[3]
1-Heptanol	293.15	0.0 - 1.0	Varies	Negative over the entire composition range[3]

Table 2: Density (ρ) and Excess Molar Volume (V_m^E) of Methyl tert-Butyl Ether (MTBE) + Alkane Mixtures V_m^E

) of Methyl tert-Butyl Ether (MTBE) + Alkane Mixtures

Second Component	Temperature (K)	Mole Fraction of MTBE (x_1)	Density ($\text{g}\cdot\text{cm}^{-3}$)	Excess Molar Volume (V_m^E) ($\text{cm}^3\cdot\text{mol}^{-1}$)
n-Hexane	298.15	0.0 - 1.0	Varies	Positive over the entire composition range
n-Heptane	298.15	0.0 - 1.0	Varies	Positive over the entire composition range
Cyclohexane	313.15	0.0 - 1.0	Varies	Positive over the entire composition range[4]
Methylcyclohexane	313.15	0.0 - 1.0	Varies	Positive over the entire composition range[4]

Viscosity and Viscosity Deviation

Viscosity deviation ($\Delta\eta$) provides insight into the nature and strength of intermolecular interactions in a liquid mixture. Negative deviations suggest weaker interactions between unlike molecules compared to the pure components, often associated with the disruption of hydrogen bonding. Positive deviations indicate stronger interactions between unlike molecules.

Table 3: Viscosity (η) and Viscosity Deviation ($\Delta\eta$) of Methyl tert-Butyl Ether (MTBE) + Alcohol Mixtures

Second Component	Temperature (K)	Mole Fraction of MTBE (x_1)	Viscosity (mPa·s)	Viscosity Deviation ($\Delta\eta$) (mPa·s)
Methanol	308.15 - 318.15	0.0 - 1.0	Varies	Negative over the entire composition range[5]
1-Butanol	293.15	0.0 - 1.0	Varies	Negative over the entire composition range[3]
1-Pentanol	293.15	0.0 - 1.0	Varies	Negative over the entire composition range[3]
1-Hexanol	293.15	0.0 - 1.0	Varies	Negative over the entire composition range[3]
1-Heptanol	293.15	0.0 - 1.0	Varies	Negative over the entire composition range[3]

Excess Molar Enthalpy

Excess molar enthalpy (

$$H_m^E \text{ HmE}$$

), or the heat of mixing, is a direct measure of the energetic changes upon mixing. Endothermic mixing (

$$H_m^E \text{ HmE}$$

> 0) indicates that the energy required to break the interactions in the pure components is greater than the energy released upon forming new interactions in the mixture. Exothermic mixing ($H_m^E < 0$) suggests that the formation of new, stronger interactions between unlike molecules is energetically favorable.

$$H_m^E \text{ HmE}$$

< 0) suggests that the formation of new, stronger interactions between unlike molecules is energetically favorable.

Table 4: Excess Molar Enthalpy (H_m^E) of Methyl tert-Butyl Ether (MTBE) Mixtures

$$H_m^E \text{ HmE}$$

) of Methyl tert-Butyl Ether (MTBE) Mixtures

Second Component	Temperature (K)	Mole Fraction of MTBE (x_1)	Excess Molar Enthalpy (H_m^E) (J·mol ⁻¹)
Methanol	298.15	0.0 - 1.0	Endothermic[2]
Ethanol	298.15	0.0 - 1.0	Endothermic[2]
1-Propanol	298.15	0.0 - 1.0	Endothermic[2]
1-Pentanol	298.15	0.0 - 1.0	Endothermic[2]
Cyclohexane	298.15	0.0 - 1.0	Endothermic
n-Heptane	313.15	0.0 - 1.0	Endothermic[4]

Vapor-Liquid Equilibria

Vapor-liquid equilibrium (VLE) data are essential for the design of separation processes, such as distillation. The data typically include the composition of the liquid and vapor phases at a given temperature and pressure. Deviations from Raoult's law, which describes ideal mixtures, are common and can lead to the formation of azeotropes.

Table 5: Vapor-Liquid Equilibrium (VLE) of Methyl tert-Butyl Ether (MTBE) Mixtures

Second Component	Temperature (K) / Pressure (kPa)	Azeotrope Formation
Methanol	313.15 K	Yes[4]
Ethanol	101.3 kPa	Yes[6]
Methylcyclohexane	313.15 K	No[4]
n-Heptane	313.15 K	No[4]

Data for Other Butyl Methyl Ether Isomers

Data for **butyl methyl ether** isomers other than MTBE are less abundant in the literature. The following table summarizes the available information.

Table 6: Thermodynamic Properties of n-**Butyl Methyl Ether**, Isobutyl Methyl Ether, and sec-**Butyl Methyl Ether** Mixtures

Isomer	Second Component	Property	Temperature (K)	Observation
n-Butyl Methyl Ether	Hexane	Volumetric Properties	Not specified	Data available
Isobutyl Methyl Ether	Not specified	Density, Viscosity	Not specified	Pure component data available[5]
sec-Butyl Methyl Ether	Not specified	Density, Refractive Index	298.15	Pure component data available

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Density and Viscosity

Instrumentation: A common instrument for simultaneous measurement of density and viscosity is the Anton Paar SVM™ series viscometer, which combines a vibrating tube densimeter and a rotational viscometer.

Protocol:

- Calibration: The instrument is calibrated using certified standards, typically dry air and ultrapure, degassed water, at the desired experimental temperature.
- Sample Preparation: The pure liquids and their binary mixtures of known composition are prepared by mass using a high-precision analytical balance. The mole fractions are calculated from the masses and molar masses of the components. All solutions are degassed, often using an ultrasonic bath, to prevent the formation of air bubbles that can affect the measurements.
- Measurement:
 - A small sample volume (typically a few milliliters) is injected into the measuring cells of the instrument using a syringe.
 - The instrument's Peltier thermostat maintains the temperature of the cells with high precision (e.g., ± 0.01 K).
 - The density is determined by the oscillating U-tube principle. The oscillation frequency of the U-tube is measured, which is directly related to the density of the sample.
 - The dynamic viscosity is measured using a rotational principle. The sample fills a measuring cell with a rotating tube and a measuring rotor. The rotational speed of the rotor is influenced by the sample's viscosity, and this is measured to determine the dynamic viscosity. Kinematic viscosity is then calculated from the dynamic viscosity and the density.
- Data Acquisition: The density and viscosity values are recorded once the readings stabilize, indicating thermal equilibrium has been reached.
- Cleaning: After each measurement, the cells are thoroughly cleaned with appropriate solvents and dried with a stream of air.

Measurement of Excess Molar Enthalpy

Instrumentation: Isothermal flow calorimeters, such as the Thermal Activity Monitor (TAM) or a custom-built differential flow microcalorimeter, are frequently used to measure the heat of mixing.

Protocol:

- **Instrument Setup and Calibration:** The calorimeter is allowed to stabilize at the desired experimental temperature. The instrument is calibrated either electrically using a built-in calibration heater or by measuring the heat of mixing of a well-characterized binary system (e.g., benzene + cyclohexane).
- **Pumping System:** Two high-precision pumps (e.g., syringe pumps or HPLC pumps) are used to deliver the two pure liquids at precisely controlled flow rates into a mixing cell within the calorimeter.
- **Mixing and Measurement:**
 - The two liquids are brought to the experimental temperature in heat exchangers before entering the mixing cell.
 - The liquids are mixed in the cell, and the heat produced or absorbed due to the mixing process is detected by thermopiles, which generate a voltage signal proportional to the heat flow.
 - The mixture then flows out of the calorimeter.
- **Data Collection:** The calorimetric signal is recorded as a function of time. Once a steady state is reached (i.e., the signal is constant), the heat flow is recorded.
- **Varying Composition:** The mole fraction of the mixture is varied by changing the relative flow rates of the two pumps. A series of measurements are performed across the entire composition range.
- **Calculation:** The excess molar enthalpy (

$$H_m^E$$

) is calculated from the measured heat flow and the total molar flow rate.

Measurement of Vapor-Liquid Equilibrium

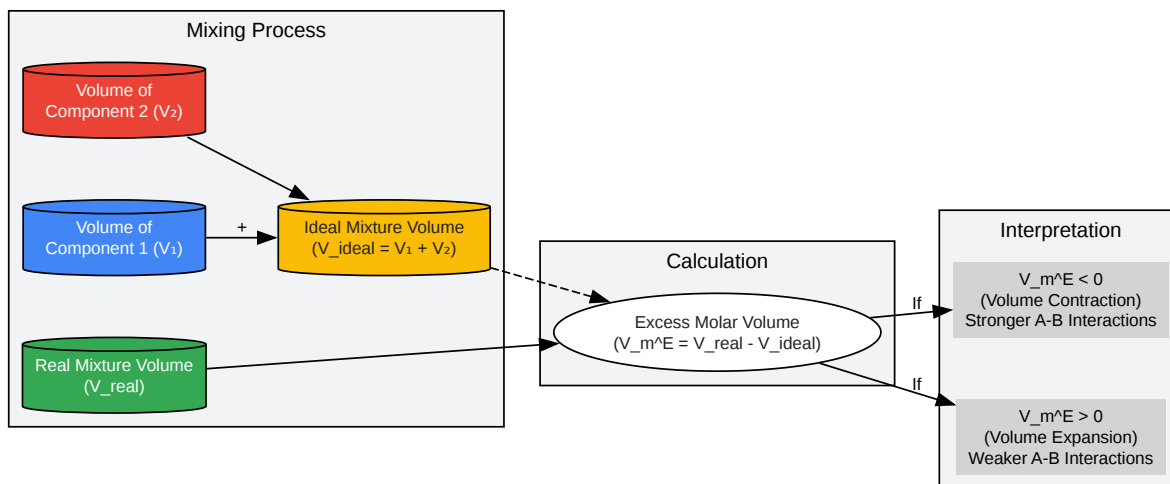
Instrumentation: A dynamic or static equilibrium still is used for VLE measurements. A common type is the Othmer still, which is a dynamic apparatus.

Protocol:

- **Apparatus Setup:** The equilibrium still, consisting of a reboiler, an equilibrium chamber, a condenser, and sampling ports for both the liquid and vapor phases, is assembled. The system is connected to a pressure control system and temperature sensors.
- **Sample Charging:** A binary mixture of known composition is charged into the reboiler.
- **Equilibrium Attainment:** The mixture is heated to its boiling point. The vapor generated rises and comes into intimate contact with the returning condensed liquid, allowing equilibrium to be established in the equilibrium chamber. The system is considered to be at equilibrium when the temperature and pressure remain constant.
- **Sampling:** Once equilibrium is reached, samples of the liquid and the condensed vapor are carefully withdrawn from their respective sampling ports.
- **Composition Analysis:** The composition of the liquid and vapor samples is determined using an appropriate analytical technique, such as gas chromatography (GC) or refractometry. A calibration curve is typically prepared beforehand to relate the analytical signal to the mole fraction.
- **Data Recording:** The equilibrium temperature, pressure, and the compositions of the liquid (x) and vapor (y) phases are recorded for each data point.
- **Varying Composition:** The experiment is repeated for different initial mixture compositions to obtain VLE data over the entire composition range.

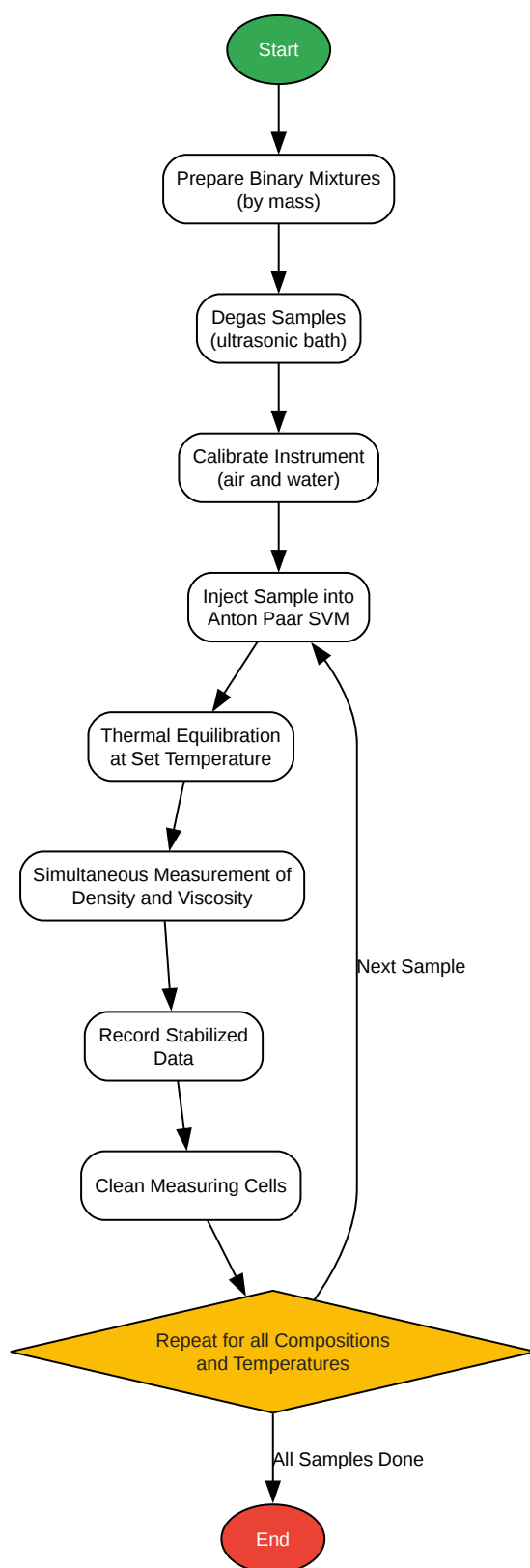
Visualizations of Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important concepts and experimental workflows discussed in this guide.



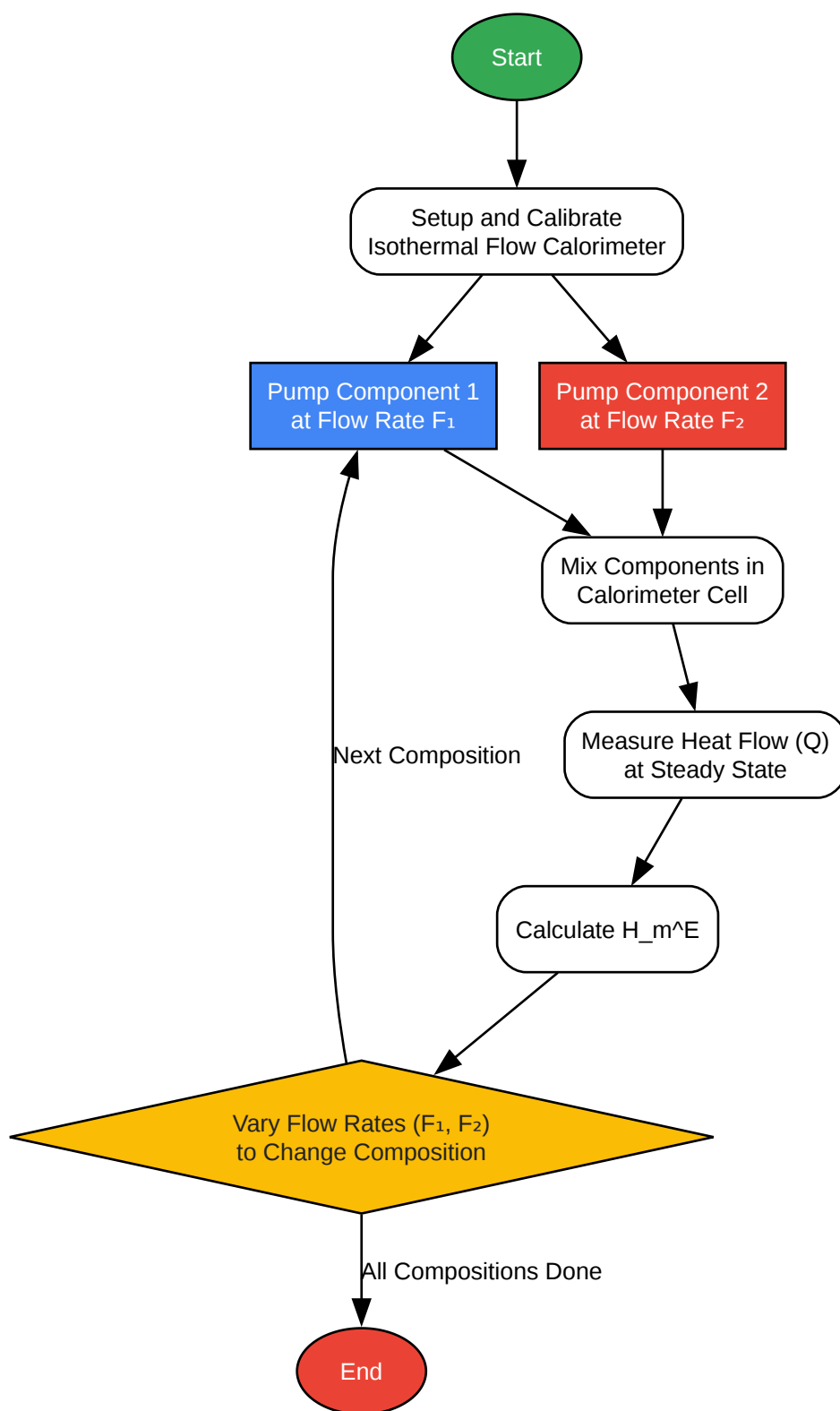
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Figure 1. Conceptual diagram of excess molar volume.



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Figure 2. Experimental workflow for density and viscosity measurement.



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